Lys-Met

Description

Contextualization of Dipeptide Chemistry in Biochemical and Biological Systems

Dipeptides, consisting of two amino acids linked by a peptide bond, represent the simplest form of peptides. researchgate.netlibretexts.org This bond is formed through a condensation reaction between the amino group of one amino acid and the carboxyl group of another. libretexts.orgtaylorandfrancis.com Despite their simple structure, dipeptides play a multitude of roles in biochemical and biological systems. researchgate.nettaylorandfrancis.com They are involved in various physiological functions, including acting as antioxidants, regulating intracellular pH, and participating in neurotransmission. taylorandfrancis.comnih.gov

The constituent amino acids of a dipeptide can be identical or different, leading to a vast number of possible combinations and functionalities. wikipedia.org When the amino acids are different, two isomers are possible depending on their sequence. wikipedia.org Dipeptides are generally white solids and many exhibit significantly higher water solubility than their parent amino acids. wikipedia.org This property is particularly advantageous in biological systems and for applications such as intravenous nutrition. wikipedia.org

Dietary proteins are broken down into dipeptides and amino acids during digestion. wikipedia.org Interestingly, dipeptides are absorbed more rapidly than free amino acids due to a distinct uptake mechanism. wikipedia.org This rapid absorption highlights their importance in nutrition and metabolism. Furthermore, certain dipeptides, such as carnosine (beta-alanyl-L-histidine), are found in high concentrations in muscle and brain tissues, where they exhibit antioxidant and pH-buffering capacities. taylorandfrancis.comwikipedia.org

The study of dipeptides is a significant area of research as they possess different physiological properties and functions compared to their constituent amino acids. nih.govscispace.comjst.go.jp For instance, dipeptides containing amino acids like tryptophan, tyrosine, histidine, cysteine, and methionine are known to have potent antioxidant activity. nih.govjst.go.jp This has led to a growing interest in dipeptides as functional food ingredients and potential therapeutic agents. researchgate.netscispace.com

Overview of Lysine-Methionine (Lys-Met) Dipeptide as a Distinct Research Subject

This compound is a dipeptide composed of the essential amino acids L-lysine and L-methionine. nih.gov Lysine (B10760008) is a basic amino acid, characterized by a side chain containing an ε-amino group, which is typically protonated and positively charged at physiological pH. wikipedia.orgyoutube.com This charge is crucial for its role in protein structure and function, including its involvement in the crosslinking of collagen and histone modifications that affect gene expression. wikipedia.orgyoutube.com Methionine is one of the two sulfur-containing proteinogenic amino acids and plays a vital role in metabolism, including the synthesis of other sulfur-containing molecules. technologynetworks.comyoutube.com

The combination of these two essential amino acids into the dipeptide this compound presents a unique subject for research. This compound itself is recognized as a metabolite. nih.gov The specific sequence of the amino acids, whether it is this compound or Met-Lys, results in distinct molecules with potentially different biological activities. nih.govnih.gov

Research into this compound and its isomer Met-Lys is important for understanding how the linkage of these two specific amino acids influences their biochemical properties and physiological roles. For example, studies have investigated the effects of lysine and methionine deficiency on cellular processes, indicating their critical role in protein synthesis and cellular stress responses. plos.org Furthermore, both lysine and methionine have been shown to possess antioxidant properties, suggesting that the dipeptide this compound could also exhibit similar or enhanced activities. researchgate.net The study of this compound contributes to the broader understanding of dipeptide function and the specific metabolic pathways involving these two essential amino acids.

Current Landscape of Academic Inquiry into Peptide Structure and Function

The field of peptide research has witnessed significant advancements, moving from the initial focus on naturally occurring hormones to the rational design and synthesis of novel peptide therapeutics. univie.ac.at Current academic inquiry is characterized by a multidisciplinary approach, integrating chemistry, biology, and computational sciences to explore the vast potential of peptides.

A major trend in contemporary peptide research is the development of technologies that allow for the creation and screening of large peptide libraries. univie.ac.atiscientific.org Techniques such as phage display and combinatorial chemistry have revolutionized the discovery of peptides with high affinity and specificity for various biological targets. iscientific.org Furthermore, advancements in solid-phase peptide synthesis (SPPS) and purification methods have made the production of complex peptides more efficient and accessible. univie.ac.atcreative-peptides.com

Researchers are also increasingly focused on overcoming the inherent limitations of peptides as therapeutic agents, such as their low oral bioavailability and short plasma half-life. univie.ac.at Strategies to enhance peptide stability include cyclization, the incorporation of non-canonical amino acids (e.g., D-amino acids, β-amino acids), and chemical modifications like Nα-methylation. univie.ac.atiscientific.org The conjugation of peptides to larger molecules like lipids or polyethylene (B3416737) glycol is another approach to improve their pharmacokinetic profiles. univie.ac.at

The exploration of natural sources, particularly venomous creatures, continues to be a fruitful avenue for the discovery of novel bioactive peptides with unique pharmacological properties. univie.ac.atpsychiatryonline.org Additionally, the integration of computational tools, including artificial intelligence and machine learning, is becoming increasingly important for predicting peptide structures, their interactions with targets, and for optimizing their properties. iscientific.org The growing understanding of the diverse biological roles of peptides is driving research into their application in a wide range of fields, including oncology, metabolic diseases, and infectious diseases. iscientific.orgpsychiatryonline.org

Rationale for Comprehensive Research on this compound: Unexplored Avenues and Fundamental Significance

A comprehensive investigation into the dipeptide this compound is warranted due to a combination of its fundamental biochemical significance and the numerous unexplored avenues of its potential functions and applications. While the individual roles of lysine and methionine are well-documented, their synergistic or unique properties when combined in a dipeptide remain largely uncharacterized.

The fundamental significance of this compound lies in its composition of two essential amino acids that are often limiting in the diets of both humans and animals. technologynetworks.comnih.gov Understanding the absorption, metabolism, and bioactivity of this compound compared to its constituent free amino acids could have significant implications for nutrition and animal feed science. For instance, dipeptides can be absorbed more efficiently than free amino acids, which could make this compound a more effective supplement in certain contexts. wikipedia.org

There are several unexplored avenues for this compound research. Given that dipeptides containing methionine are known to possess antioxidant activity, a detailed investigation into the antioxidant potential of this compound is crucial. nih.govjst.go.jp This could involve studies on its ability to scavenge free radicals, inhibit lipid peroxidation, and chelate metal ions. nih.govscispace.com

Furthermore, the specific signaling pathways and cellular responses modulated by this compound are yet to be elucidated. Research on the effects of deficiencies in lysine and methionine has shown that cells activate specific stress response pathways. plos.org Investigating whether this compound can mitigate these stress responses or has unique signaling properties of its own is a promising area of inquiry.

The potential for this compound to influence the gut microbiome is another important and unexplored area. Studies on other dipeptides, such as Lys-Lys, have shown effects on the intestinal microbiota. nih.gov Given the crucial role of the gut microbiome in health and disease, understanding the impact of this compound on its composition and function is of significant interest.

Table 2: Key Research Areas for this compound

| Research Area | Rationale and Significance |

|---|---|

| Bioavailability and Metabolism | To determine if this compound offers advantages in absorption and utilization compared to free lysine and methionine. |

| Antioxidant Properties | To investigate its potential to mitigate oxidative stress, building on the known antioxidant activity of methionine-containing peptides. nih.govjst.go.jp |

| Cell Signaling Pathways | To identify specific cellular responses and signaling cascades activated or modulated by this compound. |

| Impact on Gut Microbiome | To explore the effects of this compound on the composition and metabolic activity of the gut microbiota. |

Structure

3D Structure

Properties

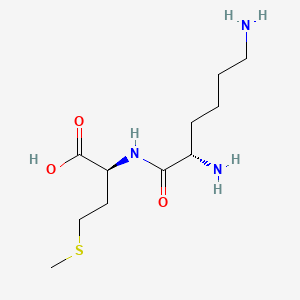

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S/c1-18-7-5-9(11(16)17)14-10(15)8(13)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZOQGHZGQLEQO-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97729-52-7 | |

| Record name | Lysylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Methodological Approaches for the Chemical Synthesis and Derivatization of Lys Met

Classical Solution-Phase Peptide Synthesis Strategies for Lys-Met Dipeptide Generation

Classical solution-phase peptide synthesis involves carrying out the coupling reactions in a homogeneous solution. This approach offers flexibility in reaction conditions and scalability, although it often requires intermediate purification steps.

Selection and Optimization of Amino Acid Protecting Groups for this compound Precursors

The choice of protecting groups dictates the deprotection strategy. For this compound synthesis, if a Boc strategy is employed, the α-amino group of lysine (B10760008) (when it is the N-terminal residue) would be Boc-protected, and the carboxyl group of methionine (when it is the C-terminal residue) would be protected as an ester. The lysine side chain ε-amino group would also require a suitable protecting group, such as Z or Alloc, that can be removed selectively at a later stage if derivatization at this position is desired. In an Fmoc strategy, the α-amino groups would be Fmoc-protected, and the carboxyl group of methionine would be esterified. The lysine ε-amino group might be protected with a Boc or Mtt group, which are orthogonal to Fmoc chemistry.

Optimization involves selecting group combinations that allow for efficient coupling and selective deprotection without affecting the peptide bond or other protected functionalities.

Investigation of Peptide Coupling Reagents and Reaction Conditions for this compound Bond Formation

The formation of the peptide bond between the protected lysine and methionine is a crucial step. This involves activating the carboxyl group of the N-protected amino acid (lysine or protected dipeptide) to react with the free amino group of the other amino acid derivative (methionine ester or lysine derivative). A wide array of coupling reagents has been developed for this purpose.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used coupling agents. creative-peptides.comwikipedia.org These reagents activate the carboxyl group by forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine component. creative-peptides.com However, carbodiimide (B86325) activation can lead to racemization of the activated amino acid. peptide.com To suppress racemization and enhance coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed in conjunction with carbodiimides. bachem.comwikipedia.org HOBt and HOAt form more reactive and less racemizing active esters. bachem.comsigmaaldrich.com DIC is often preferred over DCC in solid-phase synthesis due to the better solubility of its urea (B33335) byproduct. bachem.combiosynth.com

Other highly efficient coupling reagents include aminium (formerly uronium) and phosphonium (B103445) salts, such as HATU, HBTU, TBTU, and PyBOP. peptide.comsigmaaldrich.comwikipedia.orgwikipedia.orgapexbt.comluxembourg-bio.comactivotec.combiosynth.comenamine.netpeptide.comactivotec.com These reagents facilitate the formation of activated esters, such as OBt or OAt esters, which react rapidly with amines. sigmaaldrich.com HATU, for instance, is known for its enhanced reactivity and reduced racemization. luxembourg-bio.comrsc.orgmychemblog.com HBTU and TBTU are also widely used and offer good coupling efficiency with minimal racemization, especially when used with HOBt. peptide.comapexbt.comactivotec.combiosynth.comenamine.netpeptide.com

Reaction conditions, including solvent, temperature, and reaction time, are optimized based on the chosen coupling reagents and protected amino acids. Common solvents include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724). creative-peptides.comwikipedia.orgnih.gov Reactions are often carried out at room temperature, but cooling may be employed to minimize side reactions like racemization.

Chromatographic and Non-Chromatographic Purification Methodologies for Solution-Synthesized this compound Intermediates

Solution-phase synthesis often generates byproducts, including urea derivatives from carbodiimide coupling, unreacted starting materials, and side-chain modified products. Therefore, purification of intermediates and the final this compound dipeptide is essential to obtain a pure product.

Chromatographic methods are widely used for purification. Column chromatography, using stationary phases like silica (B1680970) gel or reversed-phase materials, can separate compounds based on their polarity. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for analyzing purity and purifying peptides and protected peptide fragments.

Non-chromatographic methods can include extraction, precipitation, and crystallization. After coupling reactions, the reaction mixture is often subjected to aqueous workup to remove water-soluble impurities. Precipitation of the protected peptide by adding a non-solvent can also be used. Crystallization is a highly effective purification method but can be challenging for peptides.

The specific purification strategy depends on the scale of the synthesis, the properties of the protected dipeptide, and the nature of the impurities.

Solid-Phase Peptide Synthesis (SPPS) for this compound Dipeptide Assembly

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, involves the stepwise assembly of a peptide chain while the C-terminal amino acid is anchored to an insoluble solid support (resin). vaia.com This approach simplifies purification, as excess reagents and byproducts are removed by washing the resin.

Resin Selection and Loading Optimization for this compound Solid-Phase Synthesis

The choice of solid support (resin) is critical in SPPS and depends on the desired C-terminal functionality of the peptide (e.g., peptide acid or peptide amide) and the cleavage strategy. Polystyrene-based resins cross-linked with divinylbenzene (B73037) are common solid supports. biosynth.comaltabioscience.com

For the synthesis of this compound as a peptide amide (with an amide group at the C-terminus), Rink amide resin or PAL resin are commonly used. sigmaaldrich.comsunresinlifesciences.commerckmillipore.comcem.comseplite.com These resins have a linker that, upon cleavage with acid, yields a peptide amide. The first amino acid (methionine) is attached to the linker via an amide bond.

Trityl-based resins, such as 2-chlorotrityl resin, are hyperacid-labile and can be used for the synthesis of protected peptide fragments or peptides containing sensitive residues like methionine, as they allow for milder cleavage conditions. merckmillipore.comsigmaaldrich.com

Loading efficiency is typically determined by cleaving a small amount of the loaded amino acid from the resin and quantifying it, often by UV spectroscopy (for Fmoc-protected amino acids).

Automated and Manual SPPS Protocols for Efficient this compound Construction

Both automated and manual protocols can be employed for the solid-phase synthesis of this compound.

Manual SPPS involves carrying out each step (deprotection, washing, coupling, washing) manually in a reaction vessel. This allows for close monitoring and optimization of each step but can be labor-intensive and time-consuming, especially for longer peptides.

Automated SPPS is performed using peptide synthesizers, which automate the delivery of reagents, washing steps, and reaction timing. This offers advantages in terms of reproducibility, speed, and the ability to synthesize multiple peptides simultaneously. Automated protocols typically follow a standard cycle of deprotection, washing, coupling, and washing.

For the synthesis of this compound using Fmoc SPPS on a Wang or Rink amide resin, a typical protocol would involve:

Swelling the resin in a suitable solvent (e.g., DMF or DCM).

Loading the C-terminal amino acid (Fmoc-Met-OH) onto the resin using a coupling reagent (e.g., DIC/HOBt, HATU, HBTU) and a base (e.g., DIPEA). wikipedia.orgpeptide.comyoutube.com

Washing the resin to remove excess reagents and byproducts.

Deprotecting the Fmoc group from the immobilized methionine using a solution of piperidine (B6355638) in DMF.

Washing the resin.

Coupling the N-terminal amino acid (Fmoc-Lys(ε-protecting group)-OH) to the free amino group of methionine on the resin using a coupling reagent and base.

Washing the resin.

Repeating steps 4-7 for any subsequent amino acids (not applicable for dipeptide this compound).

Cleaving the peptide from the resin and removing side-chain protecting groups using an acidic cleavage cocktail (e.g., TFA with scavengers).

Precipitating and purifying the crude this compound dipeptide.

Detailed research findings often focus on optimizing coupling conditions, minimizing side reactions (such as methionine oxidation or racemization), and improving yields and purity. The efficiency of coupling can be monitored using ninhydrin (B49086) tests or other colorimetric assays to check for the presence of free amino groups.

Cleavage and Deprotection Strategies for SPPS-Derived this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the construction of peptides, including dipeptides like this compound. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support peptide.com. Following the completion of the peptide sequence on the resin, the protecting groups must be removed, and the peptide cleaved from the solid support peptide.com.

In SPPS, temporary protecting groups are used for the N-alpha amine of each amino acid during the coupling cycles, while more permanent protecting groups are employed for reactive side chains peptide.com. For this compound synthesis using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the N-alpha of both lysine and methionine would be protected with Fmoc, and the epsilon-amine of lysine would require a side-chain protecting group thermofisher.com. Common side-chain protecting groups for lysine include Boc (tert-butyloxycarbonyl), Aloc (allyloxycarbonyl), and Mmt (4-methoxytrityl) thermofisher.comresearchgate.net. Methionine typically does not require side-chain protection in standard Fmoc SPPS thermofisher.com.

Cleavage of the peptide from the resin and simultaneous deprotection of side-chain functional groups are typically achieved using acidic conditions peptide.comthermofisher.com. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose peptide.comthermofisher.com. However, the specific cleavage cocktail composition and reaction time must be carefully selected based on the resin and the nature of the amino acid side-chain protecting groups present thermofisher.com.

Methionine residues within a peptide can be susceptible to side reactions, such as oxidation, during SPPS and subsequent cleavage/deprotection steps, particularly in the presence of acidic conditions and scavenging cations peptide.com. To mitigate these issues, scavengers are often included in the cleavage cocktail peptide.comthermofisher.com. For peptides containing methionine, the addition of 1% 1,2-ethanedithiol (B43112) (EDT) to the cleavage mixture is recommended to prevent reattachment of the peptide and potential side product formation sigmaaldrich.com. Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS) and triethylsilane (TES), can also serve as effective scavengers sigmaaldrich.com.

The efficiency of deprotection can be monitored using techniques such as HPLC thermofisher.com. For instance, monitoring the acidic filtrates by RP-HPLC can reveal the selective deprotection of protecting groups like Mmt from lysine residues researchgate.net.

Chemoenzymatic and Biocatalytic Approaches for this compound Synthesis

Chemoenzymatic and biocatalytic methods offer alternative routes for peptide synthesis, often providing advantages such as stereoselectivity and milder reaction conditions compared to purely chemical approaches asm.orgresearchgate.net. While chemical synthesis typically involves multi-step protection, condensation, and deprotection procedures, enzymatic methods can potentially offer one-pot procedures asm.org.

Enzymes, particularly proteases, can be employed in the reverse reaction of hydrolysis to catalyze peptide bond formation asm.org. This approach has been explored for the synthesis of various peptides, including dipeptides.

Enzyme Selection and Immobilization Techniques for Stereoselective this compound Production

The selection of an appropriate enzyme is crucial for the stereoselective synthesis of this compound. Enzymes exhibit substrate specificity, meaning that the reaction conditions need to be optimized for each specific peptide synthesis scheme researchgate.net. While many enzymatic methods for synthesizing LL-dipeptides have been reported, methods for synthesizing dipeptides containing D-amino acids are less common asm.org. However, studies have demonstrated the use of enzymes, such as adenylation domains of nonribosomal peptide synthetases, for the synthesis of D-amino acid-containing dipeptides like D-Lys-D-Met asm.org.

Enzyme immobilization is a technique used to enhance the stability, reusability, and ease of separation of enzymes from the reaction mixture, making them more suitable for industrial processes nih.govunits.it. Immobilization can be achieved through various methods, including adsorption, ionic binding, covalent attachment to solid carriers, chemical cross-linking, and encapsulation units.itacs.org.

Covalent immobilization often involves the interaction of lysine residues on the enzyme surface with reactive groups on the carrier material rsc.org. The number of surface-exposed lysine residues can influence the success of covalent immobilization rsc.org. Carriers can be organic or inorganic, and for covalent linking, they must possess suitable functional groups units.it. Silica materials, such as silica gel and Celite (diatomaceous earth), are popular inorganic carriers for enzyme immobilization units.it.

The choice of immobilization method and carrier material can influence the enzyme's activity, stability, and substrate specificity nih.govunits.it. Analyzing the enzyme's surface properties, such as charge and hydrophilicity, can aid in selecting a compatible carrier rsc.org.

Reaction Parameter Optimization for Biocatalytic this compound Synthesis

Optimizing reaction parameters is essential for achieving efficient biocatalytic synthesis of this compound. Factors such as pH, temperature, substrate concentration, and the presence of cofactors or inhibitors can significantly impact enzyme activity and reaction yield researchgate.net.

While specific detailed research findings on reaction parameter optimization solely for the biocatalytic synthesis of this compound were not extensively found in the provided search results, general principles from biocatalytic peptide synthesis apply. For instance, studies on protease-catalyzed peptide synthesis highlight the importance of optimizing conditions for various peptide synthesis schemes researchgate.net. The efficiency of enzymatic reactions can be influenced by factors like induction time and the concentration of amino acids researchgate.net.

Data from studies on the biocatalytic synthesis of N-acyl-amino acids, which involves similar enzymatic principles, indicate the exploration of different reaction conditions, including temperature, pH, and substrate concentrations, to optimize yields nih.govresearchgate.net.

Isotopic Labeling and Functional Derivatization Techniques for this compound in Research Applications

Isotopic labeling and functional derivatization are valuable techniques for studying this compound in various research applications, including quantitative analysis, metabolic studies, and structural determination.

Incorporation of Stable Isotopes for Quantitative Tracer Studies of this compound

Stable isotopes, such as 2H (deuterium), 13C (carbon-13), and 15N (nitrogen-15), are non-radioactive isotopes that can be incorporated into molecules like this compound to serve as metabolic tracers researchgate.netqyaobio.com. These labeled molecules are chemically and functionally similar to their naturally occurring counterparts but have a different mass, allowing them to be tracked and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy researchgate.netqyaobio.comnih.gov.

Stable isotope labeling is widely applied in quantitative proteomics and metabolomics, as well as in studies of protein dynamics and metabolic pathways qyaobio.comnih.govcambridge.org. For this compound, stable isotope labeling can be used for quantitative tracer studies to investigate its absorption, distribution, metabolism, and excretion.

Amino-acid-type selective isotope labeling can be achieved in protein expression systems like Pichia pastoris, where specific labeled amino acids (including lysine and methionine) are supplied in the culture media researchgate.netnih.gov. Studies have shown that incorporation rates for [alpha-15N]Lys and [alpha-15N]Met can be greater than 65% in such systems researchgate.netnih.gov. The efficiency of labeling can be influenced by factors such as the concentration of labeled amino acids and the induction time researchgate.net.

Stable isotope-labeled amino acids, including Lys and Met, show relatively little nitrogen isotope discrimination between diet and consumer, making them useful for tracing in ecological studies sethnewsome.org.

Chemical Derivatization Strategies for Enhanced Analytical Detection and Specificity of this compound

Chemical derivatization involves modifying a molecule to enhance its properties for analytical detection or to introduce specific functionalities nih.govgoogle.com. For this compound, derivatization can improve its detectability by techniques like chromatography and mass spectrometry, and can also be used to introduce labels or reactive groups for specific applications.

Derivatization is often required for the analysis of amino acids and peptides by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), particularly for increasing detection sensitivity google.comresearchgate.netmissouri.edu. Due to their polarity and lack of strong chromophores, amino acids often require derivatization to make them more volatile for GC analysis or to introduce a detectable tag for HPLC and MS google.comresearchgate.net.

Various derivatization reagents and strategies have been developed for amino acids and peptides. For instance, N-acylation with reagents containing hydrophobic and charged groups can enhance detection sensitivity in electrospray ionization mass spectrometry (ESI-MS) google.com. Derivatization with reagents like o-phthalaldehyde (B127526) (OPA)-mercaptoethanol, dansyl chloride (Dns-Cl), phenyl isothiocyanate (PITC), and fluorenylmethyl chloroformate (FMOC) have been used to increase detection sensitivity in chromatographic methods google.com.

For this compound, the presence of both a free amino group on the lysine side chain and the methionine sulfur atom offers potential sites for chemical derivatization . Lysine residues can participate in substitution reactions at the amino group, leading to the formation of derivatives . Methionine residues can undergo oxidation to methionine sulfoxide (B87167) or sulfone .

Specific derivatization strategies have been explored for amino acids like lysine and methionine to improve their detection and analysis. For example, derivatization with reagents like FDAA (Marfey's reagent) can be used for chiral discrimination and detection of amino acids by ion mobility mass spectrometry nih.gov. Lysine, with its two primary amines, can undergo different positional substitutions during derivatization nih.gov. Two-step derivatization procedures, such as esterification followed by acylation, are also employed for GC-MS analysis of amino acids researchgate.net.

Derivatization can also be used to introduce functional groups for specific research applications, such as attaching labels for imaging or incorporating reactive handles for bioconjugation thegauntgroup.com. While many chemical methods have focused on derivatization at cysteine and lysine residues, there is growing interest in targeting other amino acids like methionine for protein functionalization thegauntgroup.com.

Biochemical and Mechanistic Investigations of Lys Met Interactions in Model Systems

Enzymatic Hydrolysis and Biotransformation of Lys-Met Dipeptide

The breakdown and modification of the this compound dipeptide are primarily mediated by peptidases and proteases, enzymes specialized in cleaving peptide bonds. Understanding the specificities and kinetics of these enzymes is crucial for elucidating the metabolic fate of this compound.

Identification and Characterization of Specific Peptidases and Proteases Acting on this compound

Several peptidases and proteases have been identified that can interact with peptides containing lysine (B10760008) or methionine residues, and some show activity towards dipeptides. Dipeptidyl peptidase 7 (DPP7), also known as quiescent cell proline dipeptidase (QPP), has demonstrated efficient hydrolysis of the synthetic substrate this compound-MCA (7-amino-4-methylcoumarin) nii.ac.jp. This indicates that DPP7 possesses the enzymatic machinery to cleave the peptide bond between lysine and methionine.

Other enzymes exhibit broader specificities that may encompass this compound within larger peptide sequences. Trypsin, a serine protease, is known to selectively cleave peptide bonds on the carboxyl side of lysine and arginine residues pearson.comneb.comnih.gov. While trypsin would cleave a polypeptide chain after a lysine residue preceding methionine, it does not directly cleave the this compound dipeptide itself. Chymotrypsin (B1334515), another protease, can cleave after aromatic residues like phenylalanine, tyrosine, and tryptophan, but also, albeit slowly, after leucine (B10760876) and methionine pearson.com. Therefore, chymotrypsin might potentially cleave a peptide chain after the methionine residue in a sequence, but its activity on a this compound dipeptide is less direct.

In Escherichia coli, Peptidase A (PepA) and Peptidase B (PepB), members of the M17 family of aminopeptidases, exhibit broad substrate specificity and prefer substrates including leucine, lysine, methionine, and glycine (B1666218) researchgate.net. Aminopeptidases from lactic acid bacteria, such as Lactobacillus casei subsp casei, have been shown to release various amino acids, including alanine, arginine, lysine, methionine, and leucine, from the N-terminus of peptides csic.es. A lysyl aminopeptidase (B13392206) from lactic streptococci specifically removes lysine and arginine from the N-terminus of short peptides massey.ac.nz. Additionally, an enzyme designated Cc3125 has been identified as specific for the release of arginine and lysine from the C-terminus of dipeptides nih.gov. While this enzyme's primary activity is on the C-terminus, its specificity for lysine suggests potential, though indirect, relevance to this compound interactions if considering the reverse dipeptide or longer peptides. Carboxypeptidase N (CPN) cleaves C-terminal arginine and lysine residues from peptides nih.gov.

Kinetic Studies of this compound Hydrolysis by Purified Enzymes In Vitro

Kinetic investigations provide quantitative data on the efficiency and rate of enzymatic hydrolysis. Studies on dipeptidyl peptidase 7 (DPP7) using this compound-MCA as a substrate have shown that it is efficiently hydrolyzed by this enzyme nii.ac.jp. Comparative studies with other dipeptidyl-MCA substrates having lysine at the P2 position indicated that this compound-MCA was among the most efficiently hydrolyzed by DPP7 nii.ac.jp. The specific activities of DPP7 for these substrates were noted to be approximately one-tenth of those observed for DPP5 nii.ac.jp. This suggests that while DPP7 is effective at cleaving this compound, other peptidases might exhibit higher catalytic rates for different dipeptide substrates.

While detailed kinetic parameters (such as Km and kcat) specifically for the hydrolysis of the this compound dipeptide by purified enzymes are not extensively reported in the provided search results beyond the comparative efficiency data for DPP7 nii.ac.jp, the methodologies for such studies typically involve incubating the purified enzyme with varying concentrations of the dipeptide substrate and measuring the rate of product formation over time.

Elucidation of Molecular Mechanisms Governing this compound Enzymatic Degradation

The molecular mechanisms governing the enzymatic degradation of this compound are linked to the active site structure and substrate binding preferences of the relevant peptidases. For dipeptidyl peptidase 7 (DPP7), the efficiency of hydrolysis is strictly dependent on the hydrophobicity of the residue at the P2 position nii.ac.jp. This compound-MCA, with methionine at the P1 position and lysine at the P2 position, was most efficiently hydrolyzed by DPP7 among the tested substrates with lysine at P2 nii.ac.jp. This suggests that the active site of DPP7 is well-suited to accommodate a lysine residue at the P2 position and a methionine residue at the P1 position for efficient cleavage.

While specific, high-resolution details of the this compound interaction with the active site of DPP7 are not available in the search results, general principles of peptidase activity involve the coordination of the peptide bond to catalytic residues within the active site, often involving metal ions in metallopeptidases researchgate.netnih.gov. The precise orientation and interaction of the lysine and methionine side chains within the enzyme's binding pockets determine the efficiency and specificity of the cleavage event.

This compound as a Substrate or Product in Defined Metabolic Pathways (Non-Clinical Contexts)

Within biological systems, dipeptides like this compound can potentially serve as transient intermediates, either as products of protein or peptide breakdown or as substrates for further metabolic processing. Their role in defined metabolic pathways, particularly in non-clinical contexts, involves their detection, quantification, and evaluation within the broader scope of amino acid metabolism and protein turnover.

Detection and Quantification of this compound in In Vitro Cellular Models (e.g., cell lysates, organoids)

The detection and quantification of specific dipeptides like this compound in complex biological matrices such as cell lysates and organoids can be challenging. While methods exist for the detection and quantification of individual amino acids like lysine and methionine in cell lysates using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov, the direct measurement of the this compound dipeptide is less commonly reported in the provided literature.

Studies utilizing in vitro cellular models, including organoids, often focus on the metabolism and effects of individual amino acids or mixtures, rather than specific dipeptides. For instance, organoid models are used in studies investigating amino acid metabolism, and culture media may be prepared with specific ratios of lysine and methionine mdpi.com. However, the presence and concentration of the this compound dipeptide within these models are not explicitly detailed in the search results. Techniques for peptide analysis, such as LC-MS/MS, could potentially be adapted to detect and quantify this compound in these samples, but this requires specific methods developed for dipeptide analysis.

Evaluation of this compound's Role in Protein Turnover and Amino Acid Recycling Pathways (Mechanistic Focus)

Protein turnover is a continuous process involving the synthesis and degradation of proteins, resulting in the recycling of amino acids researchgate.net. Peptidases play a key role in breaking down proteins and larger peptides into smaller peptides and free amino acids, which can then be reused for new protein synthesis or catabolized for energy researchgate.net.

The this compound dipeptide, if generated during protein or peptide breakdown, would likely be rapidly hydrolyzed into its constituent amino acids, lysine and methionine, by various peptidases, including those discussed in Section 3.1.1. Once free, lysine and methionine enter their respective metabolic pathways.

Lysine is an essential amino acid and is primarily degraded through the saccharopine pathway in mammals and plants, ultimately leading to the formation of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle libretexts.orgsemanticscholar.orgunicamp.brresearchgate.netresearchgate.netwikipedia.org. Methionine, also essential, is involved in various metabolic processes, including the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor plos.org. Methionine is catabolized through a pathway that leads to the formation of succinyl-CoA, another intermediate of the TCA cycle libretexts.org.

The mechanistic role of the this compound dipeptide itself in protein turnover and amino acid recycling is likely as a transient intermediate in the breakdown process. Its hydrolysis by dipeptidases contributes to the pool of free lysine and methionine, which are then channeled into the major metabolic pathways for protein synthesis or degradation. The efficiency of this compound hydrolysis by specific peptidases would influence the rate at which these constituent amino acids become available for recycling or catabolism.

Table 1: Enzymes and Their Action on this compound or Peptides Containing Lys/Met

| Enzyme Name | EC Number (if available) | Action | Notes | Source |

| Dipeptidyl peptidase 7 | 3.4.14.1 | Efficiently hydrolyzes this compound-MCA | Preference for hydrophobic residue at P1, strict dependence on P2 hydrophobicity | nii.ac.jp |

| Trypsin | 3.4.21.4 | Cleaves peptide bonds C-terminal to Lys and Arg | Acts on peptides/proteins containing Lys | pearson.comneb.comnih.gov |

| Chymotrypsin | 3.4.21.1 | Cleaves after aromatic residues, slowly after Leu and Met | Potential to cleave after Met in peptides | pearson.comresearchgate.net |

| Peptidase A (PepA) | 3.4.11.1 | Broad aminopeptidase activity, prefers Leu, Lys, Met, Gly | Acts on N-terminus of peptides | researchgate.net |

| Peptidase B (PepB) | 3.4.11.2 | Broad aminopeptidase activity, prefers Leu, Lys, Met, Gly | Acts on N-terminus of peptides | researchgate.net |

| Aminopeptidases (LAB) | - | Release Ala, Arg, Lys, Met, Leu from N-terminus of peptides | Found in lactic acid bacteria | csic.es |

| Lysyl aminopeptidase | 3.4.11.15 | Removes Lys and Arg from N-terminus of short peptides | Found in lactic streptococci | massey.ac.nz |

| Carboxypeptidase N (CPN) | 3.4.17.3 | Cleaves C-terminal Arg and Lys | Acts on C-terminus of peptides | nih.gov |

| Cc3125 | - | Specific for release of Arg and Lys from C-terminus of dipeptides | Can cleave L-Met-L-Lys | nih.gov |

Table 2: Lysine and Methionine in Metabolic Pathways (Non-Clinical)

| Amino Acid | Primary Degradation Pathway(s) | Key End Product(s) for Energy Metabolism | Role in Protein Turnover/Recycling | Source |

| Lysine | Saccharopine pathway | Acetyl-CoA | Incorporated into new proteins; degraded when not needed | libretexts.orgsemanticscholar.orgunicamp.brresearchgate.netresearchgate.netwikipedia.org |

| Methionine | Conversion to succinyl-CoA, SAM synthesis | Succinyl-CoA | Incorporated into new proteins; precursor for SAM and other compounds | libretexts.orgplos.orgnih.gov |

Interaction of this compound with Peptide Transport Systems in Model Organisms and Cell Lines

The transport of di- and tripeptides across biological membranes is primarily mediated by proton-coupled peptide transporters, belonging to the SLC15A family. Among these, Peptide Transporter 1 (PEPT1, SLC15A1) and Peptide Transporter 2 (PEPT2, SLC15A2) are the most extensively studied. Investigations using model systems, such as Xenopus laevis oocytes expressing specific transporters and various cell lines, have provided insights into how this compound is recognized and translocated by these systems.

Characterization of Specific Peptide Transporters (e.g., PEPT1, PEPT2) Facilitating this compound Uptake and Efflux In Vitro

Studies utilizing Xenopus laevis oocytes expressing PEPT1 orthologs from different species have demonstrated that this compound can be a substrate for these transporters. In experiments with sea bass and rabbit PEPT1, this compound was found to be the most effective substrate among tested dipeptides at various membrane potentials. nih.gov Zebrafish PEPT1 also exhibited relatively high affinity and excellent transport efficiency for this compound. nih.gov

While PEPT1 is predominantly expressed in the small intestine and plays a crucial role in the absorption of dietary peptides, PEPT2 is found in tissues like the kidney and brain, typically exhibiting higher affinity for peptides compared to PEPT1. solvobiotech.comvt.edu Research indicates that PEPT1 is a high-capacity, low-affinity transporter, while PEPT2 is a high-affinity transporter. solvobiotech.comvt.edu Although the provided search results specifically highlight this compound transport by PEPT1 orthologs in model organisms nih.gov, the general characteristics of PEPT1 and PEPT2 suggest potential differences in their handling of this compound, with PEPT2 likely exhibiting higher affinity if it recognizes this compound as a substrate. However, direct evidence of this compound transport by PEPT2 in the provided results is limited.

Mechanistic Insights into this compound Transport Kinetics and Substrate Specificity

The transport of dipeptides like this compound by PEPT1 is a proton-coupled process, driven by an inwardly directed proton electrochemical gradient. nih.govsolvobiotech.com Kinetic studies involving PEPT1 orthologs have revealed species-specific differences in the transport efficiency of this compound and other lysine/methionine-containing dipeptides. nih.govfrontiersin.orguib.no

In sea bass and rabbit PEPT1, the position of the charged lysine residue in the dipeptide significantly influenced transport efficiency, with this compound showing higher efficiency compared to Lys-Lys and Gly-Lys. nih.gov This suggests that the transporter's binding site has specific requirements regarding the charge and position of amino acid residues within the dipeptide substrate. In contrast, zebrafish PEPT1 showed similar transport currents for most tested dipeptides (including this compound and Met-Lys), indicating a broader substrate specificity in this species' transporter. nih.gov

Studies on Atlantic salmon PEPT1a and PEPT1b further illustrate species-specific kinetic behaviors. frontiersin.orguib.no While Lys- and Met-containing dipeptides generally elicited smaller currents compared to a neutral reference dipeptide (Gly-Gln) in PEPT1a-type transporters, Atlantic salmon PEPT1b showed large currents for this compound and Lys-Gly, suggesting a preference for lysine in the N-terminal position in this transporter subtype. frontiersin.orguib.no These findings underscore the complexity of peptide transporter substrate recognition and the influence of both amino acid composition and position within the dipeptide, as well as species-specific transporter variations.

Cellular and Molecular Responses to this compound in In Vitro Biological Systems (Excluding Clinical Outcomes)

Beyond membrane transport, investigations using in vitro cell culture systems have explored the downstream cellular and molecular effects of this compound. These studies often focus on how the availability of Lys and Met, either individually or as the dipeptide this compound, influences fundamental cellular processes.

Investigation of this compound's Influence on Gene Expression and Protein Synthesis in Cell Culture

Studies in bovine mammary epithelial cells have investigated the impact of different ratios of supplemental Lys and Met on gene expression related to milk protein synthesis. While these studies primarily examined the effects of free Lys and Met, the findings provide context for potential effects of this compound, which would be hydrolyzed intracellularly into its constituent amino acids. physiology.orgphysiology.orgfrontiersin.org

Research has shown that deficiencies in both Lys and Met can suppress global protein synthesis and activate the expression of ATF4, a transcription factor involved in the integrated stress response (ISR). plos.orgnih.gov This suggests that insufficient levels of these amino acids trigger cellular mechanisms aimed at adapting to nutrient limitation, including the upregulation of genes involved in amino acid transport and protein folding. plos.orgnih.gov

Furthermore, specific ratios of Lys and Met have been shown to upregulate the mRNA expression of genes involved in milk protein synthesis, such as casein genes (CSN1S1, CSN1S2, CSN2, CSN3) and LALBA, in bovine mammary epithelial cells. physiology.orgphysiology.org This indicates that the availability and balance of Lys and Met can directly influence the transcriptional machinery responsible for synthesizing specific proteins.

Exploration of this compound's Potential Signaling Roles in Defined Cellular Pathways (e.g., mTOR pathway)

Amino acids, including Lys and Met, are known to act as signaling molecules that regulate cellular processes, notably through the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis, and its activity is sensitive to amino acid availability. frontiersin.orgmdpi.comnih.gov

Studies in bovine mammary epithelial cells have demonstrated that the supply and ratio of Lys and Met can influence mTOR signaling. physiology.orgphysiology.orgfrontiersin.org Specifically, a particular ratio of Lys to Met (approximately 3:1) was found to enhance casein synthesis in vitro, which was associated with the upregulation of genes related to the mTOR signaling pathway and increased phosphorylation of mTOR (p-mTOR). physiology.orgphysiology.org This suggests that optimal levels and ratios of Lys and Met, potentially delivered via dipeptides like this compound, can activate the mTOR pathway, thereby promoting protein synthesis.

Research in rabbit skeletal muscle satellite cells also indicates that specific compositions of dietary Lys and Met can upregulate the expression of SLC38A2, an amino acid transporter, and increase the phosphorylation of mTOR, suggesting a role for SLC38A2 as an amino acid sensor upstream of mTOR in regulating muscle growth and development. nih.gov While these studies focus on free amino acids or dietary compositions, they highlight the principle that Lys and Met availability, which could be influenced by this compound transport and hydrolysis, can modulate the mTOR pathway and downstream cellular functions like protein synthesis.

Advanced Analytical Methodologies for Lys Met Characterization and Quantification

Chromatographic Separation Techniques for Lys-Met Analysis

Chromatographic methods are fundamental to the analysis of this compound, providing the necessary resolution to separate the dipeptide from its constituent amino acids, synthesis byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating molecules based on their hydrophobicity. Since this compound is a relatively polar dipeptide, careful method development is required to achieve adequate retention and sharp, symmetrical peaks.

The development of a robust RP-HPLC method involves the systematic optimization of several key parameters:

Stationary Phase (Column): C18 (octadecylsilyl) columns are widely used due to their hydrophobic nature, which provides sufficient interaction with the peptide. Columns with a smaller particle size (e.g., <5 µm) and a pore size of around 100-120 Å are typically suitable for small molecules like dipeptides.

Mobile Phase: A gradient elution is generally preferred over isocratic elution to ensure good separation of components with varying polarities. The mobile phase typically consists of an aqueous component (Solvent A) and an organic modifier (Solvent B).

Solvent A: Highly purified water containing an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA). TFA serves to acidify the mobile phase (pH ~2), protonating the carboxyl groups and suppressing silanol (B1196071) interactions, which leads to improved peak shape and resolution.

Solvent B: Acetonitrile (B52724) is the organic solvent of choice due to its low viscosity, low UV cutoff, and excellent solubilizing properties for peptides.

Detection: Ultraviolet (UV) detection is standard, typically at a wavelength of 210-220 nm, where the peptide bond absorbs strongly. For enhanced sensitivity and selectivity, particularly in complex matrices, fluorescence detection can be employed after pre-column or post-column derivatization with reagents like dansyl chloride.

Method Validation: A developed HPLC method must be validated to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Instrument | Standard or Ultra-High-Performance Liquid Chromatography (UHPLC) System | Provides high-pressure solvent delivery for efficient separation. |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Aqueous component; TFA acts as an ion-pairing agent and improves peak shape. |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 0-2 min, 5% B; 2-20 min, 5-40% B; 20-22 min, 40-95% B; 22-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B | Gradually increases organic content to elute compounds of varying hydrophobicity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temperature | 30 °C | Ensures reproducible retention times and can improve peak shape. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

| Detection | UV at 214 nm | Measures the absorbance of the peptide bond for quantification. |

For the ultrasensitive detection and quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govmdpi.comnih.gov This technique combines the superior separation power of liquid chromatography (often UPLC for faster analysis) with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. youtube.combioanalysis-zone.com

The analytical workflow involves:

Sample Preparation: This is a critical step to remove interfering substances like proteins and salts from the biological matrix. europeanpharmaceuticalreview.com Common techniques include protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov

Chromatographic Separation: A rapid chromatographic separation is performed, typically using a C18 or a hydrophilic interaction chromatography (HILIC) column, the latter being particularly useful for retaining very polar analytes.

Ionization: The column eluent is directed to an electrospray ionization (ESI) source, which generates charged molecular ions of this compound, typically the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode.

The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the this compound precursor ion.

The precursor ion is then fragmented in the second quadrupole (q2), the collision cell.

The third quadrupole (Q3) is set to monitor for a specific, high-intensity fragment ion. This precursor-to-product ion transition is highly specific to this compound, minimizing interference from co-eluting matrix components. nih.gov

To ensure accuracy, a stable isotope-labeled internal standard (SIL-IS), such as ¹³C,¹⁵N-Lys-Met, is often added to the sample at the beginning of the preparation process. nih.gov The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for highly precise quantification. researchgate.net This approach enables the quantification of this compound at picomolar to nanomolar concentrations. nih.gov

Table 2: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Typical Setting | Rationale |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides fast and high-resolution separations. |

| Column | HILIC or C18, e.g., 2.1 x 50 mm, 1.7 µm | HILIC for polar compounds; C18 for general reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for gradient separation. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently generates protonated molecular ions [M+H]⁺ for peptides. |

| Mass Spectrometer | Triple Quadrupole | Enables highly selective and sensitive MRM quantification. |

| MRM Transition (Example) | Precursor Ion (Q1): m/z 279.1 → Product Ion (Q3): m/z 131.1 | Specific transition for this compound (fragment corresponding to the methionyl immonium ion). |

| Internal Standard | Stable Isotope-Labeled this compound (e.g., ¹³C₆,¹⁵N₂-Lys-Met) | Corrects for matrix effects and variability in sample processing and injection. |

| Lower Limit of Quantitation (LLOQ) | Typically in the low ng/mL to pg/mL range | Demonstrates the high sensitivity of the method. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. nih.govspringernature.comnih.gov While HPLC separates based on hydrophobicity, CE separates analytes based on their charge-to-mass ratio in an electric field. ntu.edu.tw This makes CE an excellent orthogonal technique for purity assessment and is particularly powerful for separating structurally similar molecules, such as diastereomers (e.g., L-Lys-D-Met from L-Lys-L-Met). mdpi.comchromatographyonline.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a buffer-filled fused-silica capillary is subjected to a high voltage. nih.gov Cations, like the protonated form of this compound at low pH, will migrate toward the cathode at a rate dependent on their electrophoretic mobility. The method can be optimized by adjusting:

Background Electrolyte (BGE): The pH of the BGE is crucial as it determines the charge state of the dipeptide. Low pH buffers (e.g., phosphate (B84403) or acetate, pH 2.5-3.5) are used to ensure this compound is fully protonated and carries a net positive charge.

Applied Voltage: Higher voltages (e.g., 20-30 kV) lead to faster separations and higher efficiency, but can generate Joule heating, which must be managed. chromatographyonline.com

Chiral Selectors: For the separation of diastereomers, a chiral selector can be added to the BGE. Cyclodextrins are commonly used chiral selectors that form transient, diastereomeric inclusion complexes with the peptide isomers, leading to differences in their migration times. chromatographyonline.com

Detection in CE is most commonly performed by on-column UV absorbance, though coupling CE to a mass spectrometer (CE-MS) provides enhanced sensitivity and structural confirmation. creative-proteomics.com

Spectroscopic and Spectrometric Characterization of this compound

While chromatography is used to separate and quantify this compound, spectroscopic and spectrometric techniques are required for its definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of synthesized organic molecules, including this compound. walisongo.ac.idresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. steelyardanalytics.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity (spin-spin coupling), and their relative numbers (integration). Key signals for this compound include the α-protons of both the lysine (B10760008) and methionine residues, the various methylene (B1212753) protons of the lysine side chain, and the methyl protons of the methionine side chain. The chemical shifts of the α-protons are particularly diagnostic of the peptide bond formation and the amino acid sequence. walisongo.ac.iduzh.ch

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons of the peptide bond and the C-terminus are characteristic and confirm the presence of the dipeptide linkage. steelyardanalytics.commdpi.com

2D NMR (e.g., COSY): Correlation Spectroscopy (COSY) is a 2D experiment that shows correlations between protons that are coupled to each other (typically through two or three bonds). This experiment is invaluable for assigning the proton signals to specific positions within the lysine and methionine residues by tracing the connectivity of the spin systems. walisongo.ac.id

By analyzing the complete set of NMR data, the covalent structure of a newly synthesized batch of this compound can be definitively confirmed. wpmucdn.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Lysine α-H | ~4.1 - 4.3 | Triplet (t) | Shifted downfield upon peptide bond formation. |

| Methionine α-H | ~3.7 - 3.9 | Triplet (t) | Position depends on C-terminal environment. |

| Lysine ε-CH₂ | ~3.0 | Triplet (t) | Adjacent to the side-chain amino group. |

| Methionine γ-CH₂ | ~2.6 | Triplet (t) | Adjacent to the sulfur atom. |

| Methionine S-CH₃ | ~2.1 | Singlet (s) | A sharp, characteristic signal for methionine. |

| Lysine β, γ, δ-CH₂ | ~1.4 - 1.9 | Multiplet (m) | Overlapping signals from the lysine side-chain aliphatic protons. |

| Methionine β-CH₂ | ~2.0 - 2.2 | Multiplet (m) | Part of the methionine side chain. |

Note: Actual chemical shifts can vary depending on solvent, pH, and temperature.

Advanced mass spectrometry provides definitive confirmation of the molecular weight and primary sequence of this compound. researchgate.net High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, are used to measure the mass of the intact dipeptide with very high accuracy (typically <5 ppm error). acs.orglcms.cz This allows for the confident confirmation of its elemental composition. biopharmaspec.comcreative-proteomics.com

Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. nih.govwm.edu The protonated this compound molecule is isolated and subjected to collision-induced dissociation (CID). This process breaks the peptide bond at predictable locations, generating a series of characteristic fragment ions known as b-ions and y-ions. ncsu.edunih.gov

b-ions contain the N-terminus and are formed by cleavage of the peptide bond. For this compound, the b₁ ion would correspond to the protonated lysine residue.

y-ions contain the C-terminus and are also formed by cleavage of the peptide bond. The y₁ ion would correspond to the protonated methionine residue.

The detection of a specific set of b- and y-ions in the MS/MS spectrum serves as a fingerprint, confirming the sequence as this compound and distinguishing it from its isomer, Met-Lys.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of this compound (if relevant to its microenvironment)

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structures of chiral molecules, including peptides and proteins. nih.govmdpi.com It measures the differential absorption of left- and right-circularly polarized light by a sample. mdpi.com For a small dipeptide like this compound, which lacks a well-defined secondary structure such as α-helices or β-sheets, CD spectroscopy is primarily used to probe the local conformation around the peptide bond and the chiral α-carbons. libretexts.org

The conformation of this compound, while limited compared to larger polypeptides, is not entirely random and can be influenced by its immediate microenvironment. researchgate.net Factors such as solvent polarity, pH, and ionic strength can induce subtle changes in the dihedral angles of the peptide backbone and the orientation of the lysine and methionine side chains. These conformational shifts, though minor, can alter the electronic transitions of the peptide chromophore, leading to measurable changes in the CD spectrum. youtube.com

For instance, a change in solvent from an aqueous buffer to a more nonpolar environment could alter the intramolecular hydrogen bonding possibilities, thereby affecting the rotational freedom around the peptide bond. This would manifest as a shift in the position or intensity of the characteristic CD bands in the far-UV region (typically 190-250 nm), which are sensitive to the peptide backbone conformation. nih.gov Therefore, CD spectroscopy serves as a sensitive tool for monitoring how the microenvironment modulates the conformational preferences of this compound. libretexts.org

Quantitative Method Validation and Quality Control for this compound in Research Applications

The validation of any quantitative analytical method is crucial to ensure the reliability and accuracy of experimental data. gavinpublishers.comijsrm.net For this compound assays, typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), this process begins with the establishment of a calibration curve. rfppl.co.in A calibration curve is generated by preparing a series of standards with known concentrations of this compound in a matrix identical to the unknown samples. demarcheiso17025.com The instrument's response to these standards is plotted against their respective concentrations, and a linear regression analysis is performed. ijsrm.netsepscience.com International Council for Harmonisation (ICH) guidelines suggest using a minimum of five concentration levels to establish linearity. europa.euloesungsfabrik.de

From the parameters of the calibration curve, two critical performance characteristics are determined: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). loesungsfabrik.de

Limit of Detection (LOD): This is the lowest concentration of this compound that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable accuracy. europa.eunih.gov It is often calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the residual standard deviation of the regression line) and S is the slope of the calibration curve. sepscience.comloesungsfabrik.deloesungsfabrik.de

Limit of Quantification (LOQ): This is the lowest concentration of this compound that can be measured with an acceptable level of precision and accuracy. europa.eunih.gov The LOQ is a critical parameter for quantitative assays. It is commonly calculated as: LOQ = 10 * (σ / S). sepscience.comloesungsfabrik.de A signal-to-noise ratio of 10:1 is also a widely accepted criterion for establishing the LOQ. gavinpublishers.com

The calculated LOD and LOQ values must be experimentally verified by analyzing multiple samples prepared at these concentrations to confirm the method's performance. demarcheiso17025.comsepscience.com

Table 1: Hypothetical Calibration Data for this compound Quantification by LC-MS/MS This interactive table presents example data from a calibration curve experiment for this compound.

| Nominal Concentration (ng/mL) | Measured Peak Area |

|---|---|

| 0.5 | 1,250 |

| 1.0 | 2,400 |

| 5.0 | 11,500 |

| 10.0 | 23,000 |

| 25.0 | 58,000 |

| 50.0 | 118,000 |

From this data, a linear regression would yield a slope (S) and a standard deviation of the response (σ), allowing for the calculation of LOD and LOQ. For example, if the slope (S) is 2400 area units/(ng/mL) and the standard deviation of the y-intercept (σ) is 400 area units, the LOD would be approximately 0.55 ng/mL and the LOQ would be approximately 1.67 ng/mL.

When quantifying this compound in complex biological samples, such as plasma or tissue homogenates, components of the matrix can interfere with the analysis, a phenomenon known as the matrix effect. chromatographyonline.commedipharmsai.com This effect can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. medipharmsai.com Therefore, assessing matrix effects, along with recovery and reproducibility, is a mandatory part of method validation. nih.gov

Matrix Effect: This is evaluated by comparing the peak response of an analyte in a post-extraction spiked matrix (a blank matrix extract to which the analyte is added) with the response of the analyte in a neat solution at the same concentration. chromatographyonline.combiotage.com The matrix factor (MF) is calculated as: MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution). An MF of 1 indicates no matrix effect, while values greater or less than 1 indicate ion enhancement or suppression, respectively. nih.gov

Recovery: Extraction recovery measures the efficiency of the sample preparation process. biotage.com It is determined by comparing the analyte's peak response in a pre-extraction spiked sample (analyte added to the matrix before extraction) with that of a post-extraction spiked sample. biotage.commdpi.com The formula is: % Recovery = [(Peak Response in Pre-Extraction Spike) / (Peak Response in Post-Extraction Spike)] * 100. High and consistent recovery is desirable. nih.gov

Reproducibility: This assesses the consistency of the method over time and under different conditions. It is typically evaluated through intra-day and inter-day precision experiments, where multiple replicates of quality control (QC) samples at different concentrations are analyzed on the same day and on different days, respectively. mdpi.com The results are expressed as the coefficient of variation (%CV), which should be within acceptable limits (e.g., <15%).

Table 2: Example Validation Data for a this compound Assay in Human Plasma This interactive table summarizes hypothetical results from a validation experiment assessing recovery and matrix effects.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | %CV of Recovery | Mean Matrix Factor | %CV of Matrix Factor |

|---|---|---|---|---|---|

| Low | 5.0 | 91.2 | 4.5 | 0.95 | 3.8 |

| Medium | 50.0 | 93.5 | 3.1 | 0.92 | 2.9 |

Bioanalytical Method Development for this compound in Complex Research Samples (Non-Clinical)

The primary goal of sample preparation is to isolate this compound from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte for sensitive detection. nih.govnih.govslideshare.net The choice of extraction protocol depends on the physicochemical properties of this compound (a polar, water-soluble dipeptide) and the nature of the biological matrix. biotage.combebac.at

Commonly employed techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma) to denature and precipitate proteins. biotage.comjetir.org After centrifugation, the supernatant containing this compound is collected. While fast, this method can be less clean than others and may result in significant matrix effects. jetir.org

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. rfppl.co.injetir.org For a polar dipeptide like this compound, LLE is generally less effective with standard nonpolar solvents unless ion-pairing agents are used to increase its hydrophobicity.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that provides cleaner extracts than PPT or LLE. nih.govnih.gov For this compound, a mixed-mode or ion-exchange SPE sorbent would be appropriate. A cation-exchange sorbent, for example, could retain the positively charged this compound (due to its two amine groups) while allowing neutral and anionic interferences to be washed away. The retained dipeptide is then eluted with a suitable solvent.

Table 3: Comparison of Extraction Protocols for this compound This interactive table compares the advantages and disadvantages of different sample preparation techniques for the analysis of this compound.

| Technique | Principle | Advantages for this compound | Disadvantages for this compound |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Simple, fast, high-throughput | Non-selective, high potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Can provide cleaner extracts than PPT | Low efficiency for polar compounds without modification |

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. libretexts.orgresearchgate.net For this compound, derivatization may be employed to:

Enhance Chromatographic Retention: this compound is highly polar and may exhibit poor retention on traditional reversed-phase HPLC columns. Derivatization can increase its hydrophobicity, leading to better retention and separation. libretexts.org

Improve Detection Sensitivity: By attaching a chromophore or fluorophore, derivatization can significantly enhance the detectability of this compound by UV or fluorescence detectors, which is useful if highly sensitive MS detection is not available. libretexts.orgnih.gov

Increase Volatility for Gas Chromatography (GC): The native dipeptide is non-volatile. Derivatization of its polar functional groups (amines, carboxylic acid) is essential for GC analysis. researchgate.net

Common derivatization agents react with the primary amine groups (on the N-terminus and the lysine side chain) and the C-terminal carboxylic acid group of this compound. greyhoundchrom.comddtjournal.com Examples include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, suitable for fluorescence detection. libretexts.orgnih.gov

Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives. ddtjournal.com

Alkyl Chloroformates: React with both amines and carboxylic acids to create derivatives that are more volatile and suitable for GC-MS analysis. nih.gov

Silylating Reagents (e.g., BSTFA): Replace active hydrogens on amines and carboxylic acids with trimethylsilyl (B98337) (TMS) groups, increasing volatility for GC analysis. nih.gov

The choice of derivatization agent depends on the analytical technique being used and the specific requirements of the assay. greyhoundchrom.com

Table 4: Potential Derivatization Reagents for this compound Analysis This interactive table lists common derivatizing agents and their target functional groups on the this compound dipeptide.

| Derivatization Agent | Target Functional Group(s) on this compound | Resulting Derivative | Primary Analytical Technique |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines (N-terminus, Lys side chain) | Fluorescent isoindole | HPLC-Fluorescence |

| Dansyl Chloride | Primary amines (N-terminus, Lys side chain) | Fluorescent sulfonamide | HPLC-Fluorescence/UV |

| Isobutyl Chloroformate (IBCF) | Amines and Carboxylic Acid | N-isobutyloxycarbonyl derivative | GC-MS |